

Ridane Hydrobromide: A Technical Guide to its Discovery, History, and Synthetic Context

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Compound of Interest

Compound Name: *Ridane Hydrobromide*

Cat. No.: *B1147064*

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Abstract

Ridane Hydrobromide, chemically known as trans-1-(3-Methoxy-2-piperidiny)-2-propanone hydrobromide, is a pivotal synthetic intermediate in the development of the potent antimalarial and anticoccidial agents, febrifugine and halofuginone. This technical guide provides a comprehensive overview of the discovery and history of **Ridane Hydrobromide** within the context of its progression to these biologically active molecules. It details the synthetic pathways, experimental protocols, and the ultimate mechanism of action of its derivatives. Quantitative data for the biological activity of the final compounds are presented, and the logical framework of its synthetic development is visualized through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The history of **Ridane Hydrobromide** is intrinsically linked to the discovery and development of febrifugine, a natural product isolated from the plant *Dichroa febrifuga*. While not a pharmacologically active agent in its own right for clinical use, **Ridane Hydrobromide** represents a critical building block in the chemical synthesis of febrifugine and its more stable and potent analogue, halofuginone. Its discovery was a result of the quest to synthesize these complex molecules in the laboratory, enabling the exploration of their significant biological activities. This guide elucidates the journey from a key chemical intermediate to potent therapeutic agents.

Discovery and History

The discovery of **Ridane Hydrobromide** is not documented as a singular event but is rather embedded in the broader history of the synthesis of febrifugine and halofuginone. Febrifugine was first isolated in the 1940s and identified as a potent antimalarial agent. However, its therapeutic use was hampered by its toxicity. This led to extensive research aimed at synthesizing more tolerable and equally effective analogues.

Halofuginone, a halogenated derivative of febrifugine, emerged from these efforts as a promising candidate with a better therapeutic index. The development of a scalable and efficient synthesis for halofuginone was a key objective for medicinal chemists. It was within this synthetic pursuit that **Ridane Hydrobromide** was developed as a crucial chiral intermediate, providing the necessary piperidine core with the correct stereochemistry for the final active compounds.

Physicochemical Properties

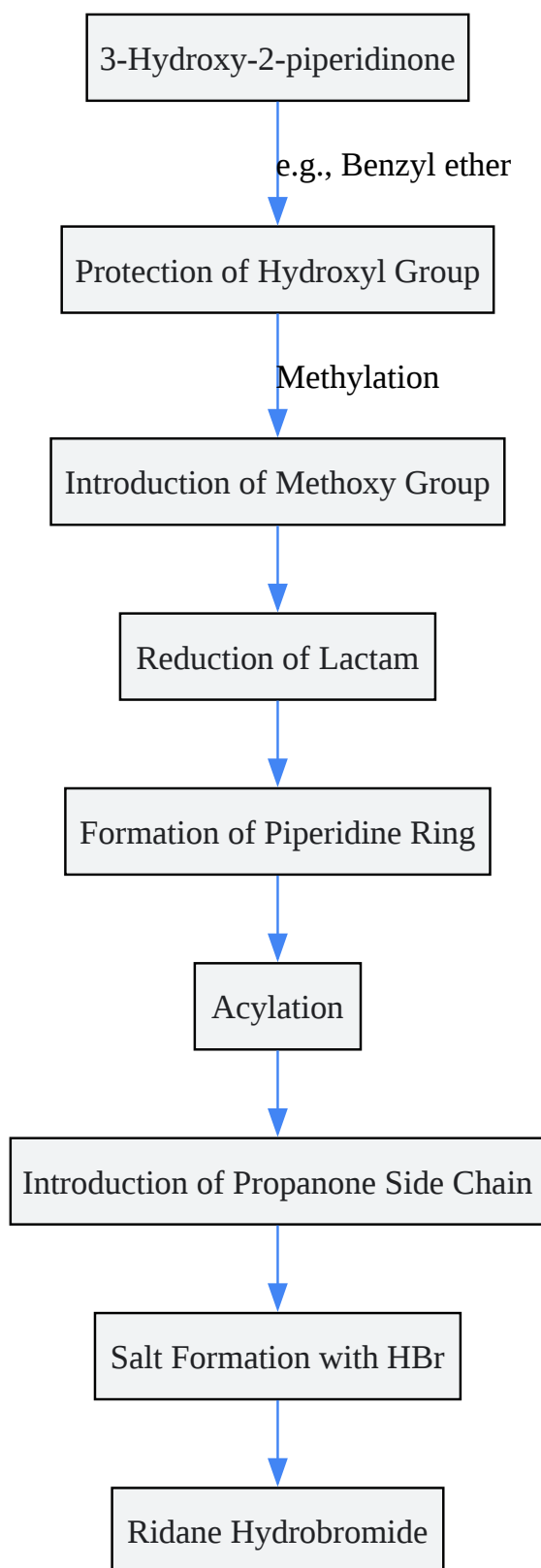
The fundamental physicochemical properties of **Ridane Hydrobromide** are summarized in the table below.

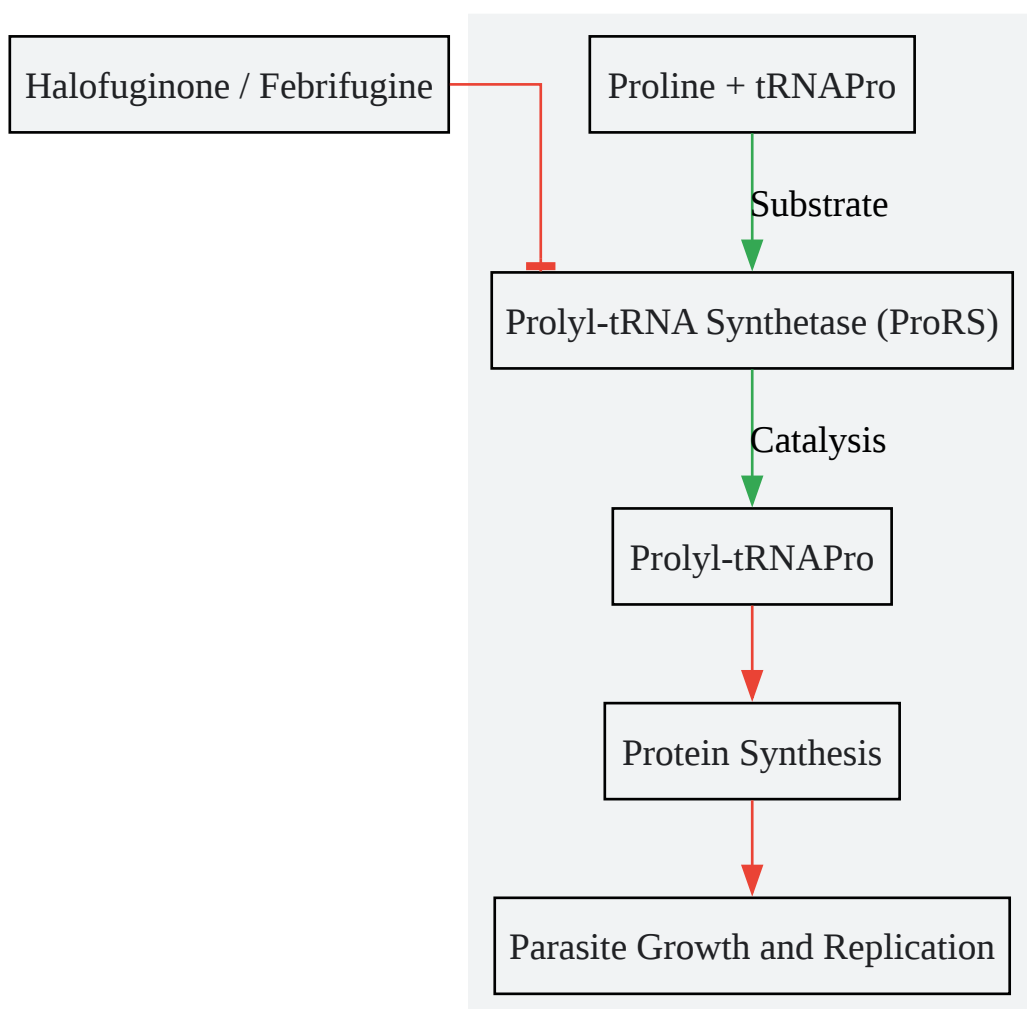
Property	Value
Chemical Name	trans-1-(3-Methoxy-2-piperidiny)-2-propanone Hydrobromide
CAS Number	64543-93-7
Molecular Formula	C ₉ H ₁₈ BrNO ₂
Molecular Weight	252.15 g/mol
Appearance	Not specified in available literature
Solubility	Not specified in available literature

Synthetic Pathway

The synthesis of **Ridane Hydrobromide** is a key step in the total synthesis of febrifugine and halofuginone. While specific, detailed industrial protocols are proprietary, the general synthetic

route can be outlined based on published research on the synthesis of the final active molecules. A plausible synthetic workflow is described below.





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